17a-Hydroxypregnenolone-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2,2,2-trideuterio-1-[(3S,8R,9S,10R,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,15-18,23-24H,5-12H2,1-3H3/t15-,16+,17-,18-,19-,20-,21-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERGUCIJOXJXHF-DBAXYKBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60849614 | |

| Record name | (3beta)-3,17-Dihydroxy(21,21,21-~2~H_3_)pregn-5-en-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60849614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105078-92-0 | |

| Record name | (3beta)-3,17-Dihydroxy(21,21,21-~2~H_3_)pregn-5-en-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60849614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 17α-Hydroxypregnenolone-d3: An Internal Standard for Steroid Hormone Quantification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 17α-Hydroxypregnenolone-d3, a deuterated analog of the endogenous steroid 17α-Hydroxypregnenolone. It details the critical role of 17α-Hydroxypregnenolone as an intermediate in the steroid hormone biosynthesis pathway and highlights the application of its deuterated form as an internal standard for accurate and precise quantification of steroid hormones in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide includes detailed experimental protocols, quantitative data from various studies, and visual representations of the steroid biosynthesis pathway and a typical analytical workflow.

Introduction to 17α-Hydroxypregnenolone

17α-Hydroxypregnenolone is a C21 steroid hormone that serves as a crucial intermediate in the biosynthesis of a wide range of steroid hormones, including glucocorticoids, mineralocorticoids, androgens, and estrogens.[1][2] It is formed from pregnenolone (B344588) through the enzymatic action of 17α-hydroxylase, an activity of the cytochrome P450 enzyme CYP17A1.[3][4] Subsequently, 17α-Hydroxypregnenolone can be converted to 17α-hydroxyprogesterone by the enzyme 3β-hydroxysteroid dehydrogenase or to dehydroepiandrosterone (B1670201) (DHEA) by the 17,20-lyase activity of CYP17A1.[2][4]

Given its central position in the steroidogenic pathway, the accurate measurement of 17α-Hydroxypregnenolone levels is vital for the diagnosis and monitoring of various endocrine disorders, most notably congenital adrenal hyperplasia (CAH).[2] CAH is a group of autosomal recessive disorders characterized by enzyme deficiencies in the steroid biosynthesis pathway.

The Role of 17α-Hydroxypregnenolone-d3 in Quantitative Analysis

The quantification of endogenous steroids in biological fluids such as serum and plasma presents analytical challenges due to the complexity of the matrix and the low concentrations of the analytes. Isotope dilution mass spectrometry, which employs stable isotope-labeled internal standards, is the gold standard for accurate and precise quantification.[5]

17α-Hydroxypregnenolone-d3 is the deuterium-labeled analog of 17α-Hydroxypregnenolone. Its chemical structure is identical to the endogenous molecule, except for the substitution of three hydrogen atoms with deuterium (B1214612) atoms. This mass difference allows for its differentiation by a mass spectrometer, while its physicochemical properties remain nearly identical to the unlabeled analyte.

The primary use of 17α-Hydroxypregnenolone-d3 is as an internal standard in LC-MS/MS assays for the quantification of 17α-Hydroxypregnenolone and other steroid hormones.[5][6] It is added to biological samples at a known concentration at the beginning of the sample preparation process. By tracking the signal of the deuterated standard, analysts can correct for variations in sample recovery during extraction and for matrix effects that can suppress or enhance the ionization of the analyte in the mass spectrometer. This leads to significantly improved accuracy and precision of the measurement.

Steroid Hormone Biosynthesis Pathway

The following diagram illustrates the central role of 17α-Hydroxypregnenolone in the steroid hormone biosynthesis pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Determination of 17OHPreg and DHEAS by LC-MS/MS: Impact of Age, Sex, Pubertal Stage, and BMI on the Δ5 Steroid Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. Multiplexed Serum Steroid Profiling Reveals Metabolic Signatures of Subtypes in Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous measurement of 18 steroids in human and mouse serum by liquid chromatography–mass spectrometry without derivatization to profile the classical and alternate pathways of androgen synthesis and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

17a-Hydroxypregnenolone-d3 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and relevant biological pathways of 17α-Hydroxypregnenolone-d3. This deuterated analog of the endogenous steroid 17α-hydroxypregnenolone is a critical tool in quantitative bioanalysis, particularly in the field of endocrinology and drug development.

Chemical Structure and Properties

17α-Hydroxypregnenolone-d3 is a synthetic, stable isotope-labeled version of 17α-hydroxypregnenolone, a key intermediate in the biosynthesis of steroid hormones. The deuterium (B1214612) labeling makes it an ideal internal standard for mass spectrometry-based quantification methods, as it is chemically identical to the endogenous analyte but has a distinct mass-to-charge ratio.

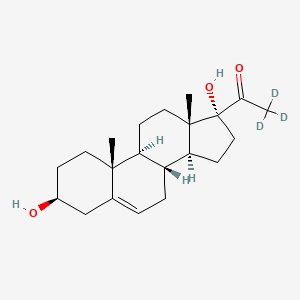

Below is a 2D representation of the chemical structure of 17α-Hydroxypregnenolone-d3, specifically 17α-Hydroxypregnenolone-21,21,21-d3.

A simplified representation of the 17α-Hydroxypregnenolone-d3 structure.

Table 1: Physicochemical Properties of 17α-Hydroxypregnenolone-d3

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₉D₃O₃ | [1] |

| Molecular Weight | 335.5 g/mol | [1] |

| CAS Number | 105078-92-0 | [1][2] |

| Isotopic Enrichment | ≥97 atom % D | [2] |

| Appearance | Solid | [3] |

| Solubility | Soluble in DMSO and Methanol (B129727) | [1] |

| Melting Point | 264-267 °C | [1] |

| Storage Conditions | Store at room temperature. Stable if stored under recommended conditions. | [2] |

Biological Role and Signaling Pathway

17α-Hydroxypregnenolone is a crucial endogenous steroid hormone that serves as a precursor in the biosynthesis of various other steroids, including androgens and corticosteroids. It is formed from pregnenolone (B344588) by the action of the enzyme 17α-hydroxylase (CYP17A1). Subsequently, 17α-hydroxypregnenolone can be converted to dehydroepiandrosterone (B1670201) (DHEA) by 17,20-lyase, another activity of the same CYP17A1 enzyme, or to 17α-hydroxyprogesterone by 3β-hydroxysteroid dehydrogenase. This places it at a critical juncture in the Δ⁵ pathway of steroidogenesis.

The following diagram illustrates the simplified Δ⁵ steroid biosynthesis pathway involving 17α-hydroxypregnenolone.

Simplified Δ⁵ steroid biosynthesis pathway.

Experimental Applications and Protocols

The primary application of 17α-Hydroxypregnenolone-d3 is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of endogenous 17α-hydroxypregnenolone and other related steroids in biological matrices such as serum and plasma.[4] The use of a stable isotope-labeled internal standard is considered the gold standard for correcting for matrix effects and variations in sample preparation and instrument response.[3]

General Experimental Workflow

The quantification of steroid hormones using 17α-Hydroxypregnenolone-d3 as an internal standard typically follows the workflow illustrated below.

Typical workflow for steroid quantification using an internal standard.

Detailed Experimental Protocol: Quantification of 17α-Hydroxypregnenolone in Human Serum by LC-MS/MS

This protocol is a composite of established methods for steroid hormone analysis.[2][5][6]

3.2.1. Materials and Reagents

-

17α-Hydroxypregnenolone-d3 (Internal Standard)

-

Reference standard of 17α-Hydroxypregnenolone

-

Human serum samples, calibrators, and quality control samples

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Methyl tert-butyl ether (MTBE), HPLC grade

-

Water, HPLC grade

-

Ammonium fluoride (B91410) (NH₄F)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction apparatus

3.2.2. Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of serum sample, calibrator, or QC sample in a polypropylene (B1209903) tube, add 5 µL of the 17α-Hydroxypregnenolone-d3 internal standard working solution.[2]

-

Add 200 µL of acetonitrile to precipitate proteins and vortex for 30 seconds.[2]

-

Add 1 mL of MTBE and vortex for 5 minutes for liquid-liquid extraction.[2]

-

Centrifuge at 12,000 rpm for 5 minutes.[2]

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 55 °C.[2]

-

Reconstitute the dried residue in 100 µL of 50% methanol in water.[2]

3.2.3. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: An Agilent 1290 Infinity LC system or equivalent.[4]

-

Column: A reverse-phase column such as a Kinetex™ PFP column (e.g., 100 x 3 mm, 2.6 µm).[2]

-

Mobile Phase A: Purified water with a suitable modifier (e.g., 0.2 mM NH₄F).[4]

-

Mobile Phase B: Methanol with a suitable modifier (e.g., 0.2 mM NH₄F).[4]

-

Column Temperature: 45 °C.[2]

-

Injection Volume: 20 µL.[2]

-

Gradient Elution: A typical gradient would start at 60% B, increase to 100% B over several minutes, and then re-equilibrate at 60% B.[2]

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for both 17α-hydroxypregnenolone and 17α-Hydroxypregnenolone-d3 would need to be optimized on the specific instrument.

Table 2: Example MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 17α-Hydroxypregnenolone | Instrument dependent | Instrument dependent |

| 17α-Hydroxypregnenolone-d3 | Instrument dependent | Instrument dependent |

3.2.4. Data Analysis

-

Integrate the chromatographic peaks for the specific MRM transitions of both the endogenous analyte and the deuterated internal standard.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Construct a calibration curve by plotting the analyte/internal standard peak area ratio against the concentration of the calibrators.

-

Determine the concentration of 17α-hydroxypregnenolone in the unknown samples by interpolating their analyte/internal standard peak area ratios from the calibration curve.

Conclusion

17α-Hydroxypregnenolone-d3 is an indispensable tool for the accurate and precise quantification of endogenous 17α-hydroxypregnenolone in complex biological matrices. Its use as an internal standard in LC-MS/MS methods allows for the reliable investigation of steroidogenic pathways in both fundamental research and clinical diagnostics. The methodologies outlined in this guide provide a robust framework for the implementation of such quantitative assays in a laboratory setting.

References

- 1. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. benchchem.com [benchchem.com]

- 6. Development of a Multi-class Steroid Hormone Screening Method using Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lcms.cz [lcms.cz]

In-Depth Technical Guide: Synthesis and Isotopic Purity of 17α-Hydroxypregnenolone-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of 17α-Hydroxypregnenolone-d3. This deuterated analog of the endogenous steroid 17α-hydroxypregnenolone serves as a crucial internal standard for accurate quantification in various biological matrices using mass spectrometry-based methods.[1] This document outlines a plausible synthetic pathway, details analytical methodologies for assessing isotopic enrichment, and presents relevant quantitative data.

Introduction

17α-Hydroxypregnenolone is a pivotal intermediate in the biosynthesis of steroid hormones, including androgens and estrogens.[2][3] Its accurate measurement is essential for the diagnosis and research of various endocrine disorders. The use of stable isotope-labeled internal standards, such as 17α-Hydroxypregnenolone-d3, is the gold standard for quantitative analysis by techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), as it corrects for matrix effects and variations in sample processing.

This guide focuses on 17α-Hydroxypregnenolone-d3, where the three deuterium (B1214612) atoms are located on the C21 methyl group (17α-Hydroxypregnenolone-21,21,21-d3). This specific labeling provides a significant mass shift, ideal for mass spectrometric applications.

Synthesis of 17α-Hydroxypregnenolone-d3

While a detailed, step-by-step published synthesis protocol for 17α-Hydroxypregnenolone-d3 was not found in the public domain at the time of this writing, a plausible and efficient synthetic route can be devised based on established chemical principles for the deuteration of α-carbons to a ketone. The proposed synthesis involves a base-catalyzed hydrogen-deuterium exchange at the C21 position of a suitably protected 17α-hydroxypregnenolone derivative.

A previously reported 4-step synthesis of deuterium-labeled 17α-hydroxypregnenolone for use as an internal standard in stable isotope dilution/mass spectrometry by Solleder et al. in 1998 provides a strong basis for a feasible synthetic route.

Proposed Synthetic Workflow

The proposed synthesis commences with the protection of the 3β-hydroxyl and 17α-hydroxyl groups of 17α-hydroxypregnenolone, followed by a base-catalyzed deuterium exchange at the C21 position, and subsequent deprotection to yield the desired product.

Experimental Protocols (Proposed)

Step 1: Protection of Hydroxyl Groups

The 3β- and 17α-hydroxyl groups of 17α-hydroxypregnenolone are protected to prevent unwanted side reactions during the base-catalyzed deuteration. A common protecting group for hydroxyls is the tert-butyldimethylsilyl (TBDMS) ether due to its stability and ease of removal.

-

Materials: 17α-Hydroxypregnenolone, tert-butyldimethylsilyl chloride (TBDMSCl), imidazole (B134444), dry dichloromethane (B109758) (DCM).

-

Procedure:

-

Dissolve 17α-hydroxypregnenolone in dry DCM.

-

Add imidazole (2.5 equivalents) and TBDMSCl (2.2 equivalents).

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon) for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the di-TBDMS protected intermediate.

-

Step 2: Base-Catalyzed Hydrogen-Deuterium Exchange

The key deuteration step involves the enolization of the C20 ketone under basic conditions in the presence of a deuterium source, leading to the exchange of the acidic α-protons at the C21 position with deuterium.

-

Materials: Protected 17α-hydroxypregnenolone, a strong non-nucleophilic base (e.g., sodium methoxide (B1231860) in deuterated methanol (B129727) or potassium tert-butoxide), deuterated water (D₂O) or deuterated methanol (MeOD).

-

Procedure:

-

Dissolve the protected intermediate in a suitable deuterated solvent (e.g., MeOD).

-

Add a catalytic amount of a strong base (e.g., sodium methoxide).

-

Heat the reaction mixture at reflux for a specified period (e.g., 24-48 hours) to facilitate the exchange.

-

Monitor the extent of deuteration by taking aliquots and analyzing by mass spectrometry.

-

After the desired level of deuteration is achieved, cool the reaction mixture and neutralize with a mild acid (e.g., ammonium (B1175870) chloride in D₂O).

-

Extract the deuterated intermediate with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify by column chromatography if necessary.

-

Step 3: Deprotection

The final step is the removal of the protecting groups to yield 17α-Hydroxypregnenolone-d3.

-

Materials: Deuterated protected intermediate, tetrabutylammonium (B224687) fluoride (B91410) (TBAF) solution in tetrahydrofuran (B95107) (THF).

-

Procedure:

-

Dissolve the deuterated intermediate in THF.

-

Add a solution of TBAF (1M in THF, 2.5 equivalents).

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Once the deprotection is complete, quench the reaction with water.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the final product by column chromatography or recrystallization to obtain pure 17α-Hydroxypregnenolone-d3.

-

Isotopic Purity Analysis

The determination of the isotopic purity and the confirmation of the deuterium labeling position are critical for the validation of the synthesized standard. The primary techniques for this analysis are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data Presentation

The isotopic distribution of a commercially available 17α-Hydroxypregnenolone-d3 standard is summarized in the table below. This data serves as a benchmark for the successful synthesis of the deuterated compound.

| Isotopic Species | Abbreviation | Relative Intensity (%) |

| Unlabeled | d₀ | 0.21 |

| Monodeuterated | d₁ | 0.29 |

| Dideuterated | d₂ | 4.56 |

| Trideuterated | d₃ | 94.94 |

Data obtained from a Certificate of Analysis for a commercial standard.

Experimental Protocols for Isotopic Purity Analysis

3.2.1. Mass Spectrometry (MS)

Mass spectrometry is used to determine the isotopic distribution of the synthesized compound by analyzing the mass-to-charge ratio (m/z) of the molecular ion or a characteristic fragment ion.

-

Sample Preparation:

-

Dissolve a small amount of the synthesized 17α-Hydroxypregnenolone-d3 in a suitable solvent (e.g., methanol or acetonitrile).

-

For GC-MS analysis, derivatization of the hydroxyl groups (e.g., to form trimethylsilyl (B98337) ethers or heptafluorobutyrates) is typically required to improve volatility and chromatographic performance.

-

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements and resolving isotopic peaks. For routine analysis, a quadrupole mass spectrometer can be used.

-

Data Acquisition: Acquire the mass spectrum in full scan mode over a relevant m/z range.

-

Data Analysis:

-

Identify the molecular ion peak [M]+ or a suitable fragment ion.

-

Determine the relative intensities of the monoisotopic peak (d₀) and the peaks corresponding to the incorporation of one (d₁), two (d₂), and three (d₃) deuterium atoms.

-

Calculate the percentage of each isotopic species to determine the isotopic enrichment.

-

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the position of the deuterium labels and for assessing the overall structural integrity of the molecule.

-

¹H NMR (Proton NMR):

-

Purpose: To confirm the absence or significant reduction of the proton signal from the C21 methyl group.

-

Procedure: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The singlet corresponding to the C21 methyl protons (typically around δ 2.1-2.3 ppm) should be significantly diminished or absent in the ¹H NMR spectrum of the deuterated compound compared to the unlabeled standard.

-

-

²H NMR (Deuterium NMR):

-

Purpose: To directly observe the deuterium signal and confirm its chemical environment.

-

Procedure: A deuterium NMR spectrum will show a signal at the chemical shift corresponding to the C21 position, confirming the location of the deuterium atoms.

-

-

¹³C NMR (Carbon NMR):

-

Purpose: To observe the effect of deuterium substitution on the C21 carbon signal.

-

Procedure: The C21 carbon signal will appear as a multiplet (due to C-D coupling) and may be shifted slightly upfield compared to the unlabeled compound. This provides further confirmation of the labeling position.

-

Signaling Pathway Context

17α-Hydroxypregnenolone is a key intermediate in the steroidogenic pathway. The following diagram illustrates its position in the biosynthesis of major steroid hormones.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and isotopic purity analysis of 17α-Hydroxypregnenolone-d3. While a specific published protocol for the synthesis was not available, a robust and feasible synthetic route has been proposed based on established chemical transformations. The detailed analytical procedures provided will enable researchers to accurately characterize the synthesized deuterated standard. The availability of high-purity 17α-Hydroxypregnenolone-d3 is indispensable for the advancement of clinical and research applications requiring precise quantification of this important steroid metabolite.

References

The Gold Standard: A Technical Guide to the Function of Deuterated Standards in Steroid Analysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly for steroid hormones, achieving the highest degree of accuracy and precision is paramount for reliable clinical diagnostics, robust research findings, and successful drug development. This technical guide provides an in-depth exploration of the critical role of deuterated internal standards in steroid analysis by mass spectrometry. By mitigating analytical variability inherent in complex biological matrices, deuterated standards have become the gold standard, ensuring data integrity and confidence in quantitative results.

Core Principles: The Advantage of Isotope Dilution

Quantitative analysis using mass spectrometry is susceptible to variations that can arise during sample preparation, chromatographic separation, and detection.[1] Factors such as analyte loss during extraction, inconsistencies in injection volume, instrument drift, and ionization suppression or enhancement (matrix effects) can significantly impact the accuracy and precision of the results.[1][2]

An internal standard (IS) is a compound of a known concentration that is added to all samples, calibrators, and quality controls at the earliest possible stage of the analytical workflow.[1] The fundamental principle is that the IS, being chemically and physically similar to the analyte of interest, will experience the same variations throughout the analytical process.[1] Quantification is then based on the ratio of the analyte's signal to the IS's signal, rather than the absolute signal of the analyte, which can fluctuate.[3]

Deuterated standards are a type of stable isotope-labeled internal standard (SIL-IS) where one or more hydrogen atoms in the steroid molecule are replaced by their heavier, non-radioactive isotope, deuterium (B1214612) (²H or D).[3][4] This subtle increase in mass allows the mass spectrometer to distinguish the deuterated standard from the native analyte, while their near-identical physicochemical properties ensure they behave almost identically during extraction, chromatography, and ionization.[5] This co-elution and similar behavior are crucial for compensating for various sources of error.[5]

Mitigating Matrix Effects and Enhancing Data Quality

One of the most significant challenges in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological matrix (e.g., plasma, urine, tissue) interfere with the ionization of the target analyte in the mass spectrometer's ion source.[5] This can lead to unpredictable ion suppression or enhancement, causing an underestimation or overestimation of the analyte's true concentration.[5]

Because a deuterated internal standard has virtually identical chemical and physical properties to the analyte, it will experience the same degree of matrix effects at the same retention time.[2][6] By calculating the ratio of the analyte peak area to the internal standard peak area, these variations are effectively normalized, leading to a more accurate and precise quantification.[7]

The superiority of deuterated internal standards over non-deuterated (analog) internal standards is evident in the improved performance of analytical methods.

Table 1: Performance Comparison of Deuterated vs. Non-Deuterated Internal Standards in Steroid Analysis

| Performance Metric | Deuterated Internal Standard | Non-Deuterated (Analog) Internal Standard | Key Considerations |

| Co-elution with Analyte | Typically co-elutes or has a very close retention time.[2] | Retention time may differ significantly from the analyte.[1] | Co-elution is crucial for effective compensation of matrix effects at the point of analyte elution.[8] |

| Matrix Effect Compensation | High, due to identical physicochemical properties and co-elution.[7][8] | Variable and often incomplete; differences in chemical structure lead to different ionization efficiencies and susceptibility to matrix effects.[2] | Identical behavior in the ion source is the primary advantage of deuterated standards. |

| Recovery Correction | Excellent, as it tracks the analyte through the entire sample preparation process with high fidelity.[8] | Variable; differences in polarity and other properties can lead to different extraction efficiencies.[8] | Deuterated standards accurately reflect analyte losses during sample prep. |

| Accuracy (% Bias) | Typically within ±5%.[7] | Can exceed ±15%.[7] | Higher accuracy is a direct result of better compensation for matrix and recovery variations. |

| Precision (%CV) | Typically <10%.[7] | Can be >15%.[7] | Improved precision reflects the consistency of the analyte-to-IS ratio. |

| Method Validation | More straightforward validation process. | Requires more extensive validation to demonstrate adequate compensation for variability.[1] | The near-identical behavior of deuterated standards simplifies the demonstration of method robustness. |

| Cost & Availability | Higher cost and may require custom synthesis.[8] | Generally lower cost and more readily available.[8] | The investment in a deuterated standard is often justified by the higher data quality. |

This table summarizes data from various sources comparing the performance of deuterated and non-deuterated internal standards.[1][2][7][8]

Experimental Workflows and Protocols

The successful implementation of deuterated standards in steroid analysis relies on well-defined and validated experimental procedures. The following sections provide an overview of a typical workflow and detailed protocols for sample preparation and analysis.

Experimental Workflow

A generalized workflow for the quantitative analysis of steroids from biological samples using deuterated internal standards is depicted below. This process ensures that the internal standard is introduced early to account for variability throughout the procedure.

Detailed Experimental Protocol: Steroid Panel Analysis in Human Serum by LC-MS/MS

This protocol provides a detailed methodology for the simultaneous quantification of multiple steroids in human serum using a cocktail of deuterated internal standards.

1. Sample Preparation: Solid-Phase Extraction (SPE)

This procedure is designed to extract a broad range of steroids from serum while removing interfering substances like phospholipids.[9]

-

Materials:

-

Human serum samples, calibrators, and quality controls.

-

Deuterated internal standard working solution (containing deuterated analogs of all target steroids in methanol).

-

SOLAµ™ HRP 96-well SPE plate or equivalent.[9]

-

Methanol (B129727), water (LC-MS grade).

-

96-well collection plate.

-

-

Procedure:

-

To 100 µL of serum sample, calibrator, or QC in a 96-well plate, add 10 µL of the deuterated internal standard working solution.

-

Add 100 µL of water and 100 µL of methanol to each well and mix thoroughly.

-

Load the entire mixture directly onto the SPE plate. No pre-conditioning of the SPE plate is required.[9]

-

Apply a vacuum or positive pressure to pass the sample through the sorbent.

-

Wash the wells with 200 µL of 30% methanol in water.

-

Elute the steroids with two aliquots of 100 µL of methanol into a clean 96-well collection plate.

-

Add 100 µL of water to the eluate.

-

The plate is now ready for injection into the LC-MS/MS system. No evaporation or reconstitution step is needed.[9]

-

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This method is optimized for the separation and detection of a panel of 13 steroids.[3]

-

LC System:

-

Column: Accucore RP-MS (100 mm x 2.1 mm, 2.6 µm particle size) or equivalent.[3]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.[3]

-

Gradient: A slow gradient increase from 35% to 80% methanol (v/v) over 15 minutes is used to ensure the resolution of steroid isobars.[3]

-

Injection Volume: 20 µL.

-

-

Mass Spectrometry System:

-

Instrument: Triple quadrupole mass spectrometer.

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Optimized quantifier and qualifier transitions are monitored for each steroid and its corresponding deuterated internal standard.[3]

-

Table 2: Example MRM Transitions for Selected Steroids and their Deuterated Internal Standards

| Analyte | Deuterated IS | Precursor Ion (m/z) - Analyte | Product Ion (m/z) - Analyte | Precursor Ion (m/z) - IS | Product Ion (m/z) - IS |

| Testosterone | Testosterone-d3 | 289.2 | 97.1 | 292.2 | 100.1 |

| Progesterone | Progesterone-d9 | 315.2 | 97.1 | 324.3 | 100.1 |

| Cortisol | Cortisol-d4 | 363.2 | 121.1 | 367.2 | 124.1 |

| Estradiol (B170435) | Estradiol-d3 | 273.2 | 133.1 | 276.2 | 136.1 |

| Aldosterone | Aldosterone-d7 | 361.2 | 331.2 | 368.2 | 337.2 |

This table provides illustrative MRM transitions. Actual values must be optimized for the specific instrument used.

Steroid Signaling Pathways

Understanding the biosynthetic and metabolic pathways of steroids provides crucial context for their analysis. Deuterated steroids can also be used as tracers to study these pathways.

Steroid Biosynthesis Pathway

All steroid hormones are synthesized from cholesterol through a series of enzymatic reactions occurring primarily in the adrenal glands, gonads, and placenta.[10]

Androgen and Estrogen Metabolism

Testosterone and estradiol are further metabolized into various active and inactive forms, which are then conjugated and excreted.

Conclusion

The use of deuterated internal standards is an indispensable component of modern, high-quality steroid analysis. Their ability to mimic the behavior of endogenous analytes throughout the analytical process provides unparalleled correction for matrix effects, extraction inconsistencies, and instrument variability.[1] While the initial investment may be higher than for analog standards, the long-term benefits of improved data accuracy, precision, and reliability are invaluable for researchers, scientists, and drug development professionals. By adhering to robust and validated experimental protocols, the use of deuterated standards ensures the generation of defensible data that can confidently support critical decisions in clinical and research settings.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. synnovis.co.uk [synnovis.co.uk]

- 4. Steroidogenesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. academic.oup.com [academic.oup.com]

17a-Hydroxypregnenolone-d3 CAS number and molecular weight

An In-Depth Technical Guide to 17α-Hydroxypregnenolone-d3 For Researchers, Scientists, and Drug Development Professionals

Introduction

17α-Hydroxypregnenolone is a crucial endogenous steroid hormone, serving as a key metabolic intermediate in the biosynthesis of glucocorticoids, androgens, and estrogens. It is formed from pregnenolone (B344588) via the enzymatic action of 17α-hydroxylase (CYP17A1) and is subsequently converted to dehydroepiandrosterone (B1670201) (DHEA) by 17,20-lyase, an activity also mediated by CYP17A1.[1][2] Clinically, the quantification of 17α-hydroxypregnenolone is vital for the diagnosis of specific forms of congenital adrenal hyperplasia (CAH), particularly 3β-hydroxysteroid dehydrogenase (3β-HSD) deficiency, where its levels are markedly elevated.[1][2]

The deuterated isotopologue, 17α-Hydroxypregnenolone-d3 (17OHPreg-d3), is an indispensable tool in modern analytical chemistry. Its primary application is as an internal standard for quantitative analysis by isotope dilution mass spectrometry (ID-MS), including techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] By mimicking the chemical behavior of the endogenous analyte while being distinguishable by mass, it enables highly accurate and precise measurements in complex biological matrices such as plasma and serum.

Core Physicochemical Data

The fundamental properties of 17α-Hydroxypregnenolone and its deuterated form are summarized below.

| Property | 17α-Hydroxypregnenolone (Unlabeled) | 17α-Hydroxypregnenolone-d3 (Labeled) |

| CAS Number | 387-79-1[1][3][4][5] | 105078-92-0[3][5][6] |

| Molecular Formula | C₂₁H₃₂O₃[1][4][7] | C₂₁H₂₉D₃O₃[3][6] |

| Molecular Weight | ~332.5 g/mol [1][4][7][8] | 335.50 g/mol [3][5][6] |

| Synonyms | 3β,17α-Dihydroxy-5-pregnen-20-one | 17α-Hydroxypregnenolone-21,21,21-d3 |

Biochemical Pathways and Clinical Significance

17α-Hydroxypregnenolone is a central node in the Δ⁵ pathway of steroidogenesis, which originates from cholesterol. The enzyme CYP17A1, located in the endoplasmic reticulum of adrenal and gonadal tissues, is responsible for its synthesis and subsequent conversion.[6][8]

A deficiency in the enzyme 3β-hydroxysteroid dehydrogenase (HSD3B2 gene) disrupts the conversion of Δ⁵ steroids (like pregnenolone, 17α-hydroxypregnenolone, and DHEA) to their Δ⁴ counterparts (progesterone, 17α-hydroxyprogesterone, and androstenedione).[1][9] This blockage leads to a significant accumulation of upstream Δ⁵ steroids, making elevated 17α-hydroxypregnenolone a key diagnostic marker for this form of CAH.[1][10]

References

- 1. Congenital adrenal hyperplasia due to 3β-hydroxysteroid dehydrogenase deficiency - Wikipedia [en.wikipedia.org]

- 2. 17α-Hydroxypregnenolone - Wikipedia [en.wikipedia.org]

- 3. Determination of 17alpha-hydroxypregnenolone in human plasma by routine isotope dilution mass spectrometry using benchtop gas chromatography-mass selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of Cytochrome P450 17A1-Catalyzed Hydroxylase and Lyase Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of the Dual Activities of Human CYP17A1 and Binding to Anti-Prostate Cancer Drug Abiraterone Revealed by a Novel V366M Mutation Causing 17,20 Lyase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CYP17A1 - Wikipedia [en.wikipedia.org]

- 7. uwyo.edu [uwyo.edu]

- 8. Steroid 17-Hydroxylase and 17,20-Lyase Deficiencies, Genetic and Pharmacologic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Beta-Hydroxysteroid Dehydrogenase Deficiency: Background, Pathophysiology, Etiology [emedicine.medscape.com]

- 10. Clinical perspectives in congenital adrenal hyperplasia due to 3β-hydroxysteroid dehydrogenase type 2 deficiency - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers of 17α-Hydroxypregnenolone-d3 Certified Standard: A Technical Guide

For researchers, scientists, and professionals in drug development requiring high-purity, certified standards of 17α-Hydroxypregnenolone-d3, several reputable commercial suppliers are available. This deuterated analog of 17α-Hydroxypregnenolone is crucial as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), ensuring accuracy and precision in the measurement of its non-labeled counterpart in biological matrices.

Overview of Commercial Suppliers

A number of companies specialize in the provision of certified reference materials and stable isotope-labeled compounds. These suppliers often provide comprehensive Certificates of Analysis (CoA) detailing the material's purity, isotopic enrichment, and concentration, ensuring traceability and compliance with regulatory standards. Key suppliers identified include Cerilliant (a brand of Merck), LGC Standards, CDN Isotopes, Santa Cruz Biotechnology, and MedchemExpress.

Quantitative Data Comparison

The following table summarizes the quantitative data for 17α-Hydroxypregnenolone-d3 as provided by various suppliers. It is important to note that specific values may vary by lot, and users should always refer to the Certificate of Analysis provided with their specific product.

| Supplier | Product Format | Purity | Isotopic Enrichment/Purity | Concentration |

| Cerilliant | Certified Spiking Solution® in Methanol (B129727) | Not explicitly stated on the product page, but implied to be high for a CRM | Not explicitly stated for the d3 version | 100 µg/mL |

| LGC Standards | Neat (solid) | 97% | 98.1% (d3 composition: 94.94% d3, 4.56% d2, 0.29% d1, 0.21% d0) | Not Applicable |

| CDN Isotopes | Neat (solid) | Minimum 98% (Chemical Purity) | 97 atom % D | Not Applicable |

| Santa Cruz Biotechnology | Neat (solid) | Information is lot-specific, refer to CoA | Information is lot-specific, refer to CoA | Not Applicable |

| MedchemExpress | Neat (solid) | Information is lot-specific, refer to CoA | Information is lot-specific, refer to CoA | Not Applicable |

Experimental Protocols: A Generalized Methodology for LC-MS/MS Analysis

While specific protocols are application-dependent, a general workflow for the use of 17α-Hydroxypregnenolone-d3 as an internal standard in a typical LC-MS/MS experiment for the quantification of endogenous 17α-Hydroxypregnenolone in a biological sample (e.g., plasma) is outlined below.

Standard and Sample Preparation

-

Stock Solutions: Prepare a stock solution of the non-labeled 17α-Hydroxypregnenolone standard and the 17α-Hydroxypregnenolone-d3 internal standard (IS) in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare a series of working solutions of the non-labeled standard by serial dilution of the stock solution to create a calibration curve. A separate working solution of the IS is also prepared.

-

Sample Preparation:

-

Thaw biological samples (e.g., plasma, serum) on ice.

-

To a fixed volume of the sample (e.g., 100 µL), add a precise volume of the IS working solution.

-

Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile (B52724) or methanol.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in positive mode is common.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both the analyte (17α-Hydroxypregnenolone) and the internal standard (17α-Hydroxypregnenolone-d3) are monitored.

-

Data Analysis

-

A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the IS against the concentration of the analyte standards.

-

The concentration of the analyte in the unknown samples is then determined from this calibration curve.

Visualizations

Signaling Pathway Context

17α-Hydroxypregnenolone is a key intermediate in the biosynthesis of steroid hormones. The following diagram illustrates its position in the steroidogenesis pathway.

Experimental Workflow

The diagram below outlines the typical experimental workflow for quantifying an analyte in a biological sample using a deuterated internal standard.

Technical Guide: 17α-Hydroxypregnenolone-d3 Certificate of Analysis

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the data and methodologies associated with the Certificate of Analysis for 17α-Hydroxypregnenolone-d3, a deuterated internal standard crucial for accurate quantification in various analytical applications.

Compound Information

17α-Hydroxypregnenolone-d3 is the deuterium-labeled form of 17α-Hydroxypregnenolone, a steroid prohormone involved in the biosynthesis of androgens, estrogens, and glucocorticoids.[1][2] Its deuteration makes it an ideal internal standard for quantitative analyses using mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), as well as nuclear magnetic resonance (NMR) spectroscopy.[1]

Analytical Data Summary

The following table summarizes the key analytical data for a representative lot of 17α-Hydroxypregnenolone-d3.

| Parameter | Specification | Result | Reference |

| Chemical Identity | |||

| Chemical Name | (3β)-3,17-dihydroxypregn-5-en-20-one-21,21,21-d3 | Conforms to Structure | [3] |

| CAS Number | 105078-92-0 | 105078-92-0 | [3][4] |

| Molecular Formula | C₂₁H₂₉D₃O₃ | C₂₁H₂₉D₃O₃ | [3][4] |

| Molecular Weight | 335.50 g/mol | 335.50 g/mol | [3][4] |

| Purity and Composition | |||

| Purity (by various methods) | ≥97% | 97% | [3] |

| Isotopic Purity | >95% | 98.1% | [3] |

| Isotopic Distribution | d₀=0.21%, d₁=0.29%, d₂=4.56%, d₃=94.94% | [3] | |

| Physical Properties | |||

| Appearance | White to Off-White Solid | White to Off-White Solid | [3] |

| Solubility | DMSO (Slightly) | DMSO (Slightly) | [3] |

| Storage Conditions | |||

| Long Term Storage | 4°C | 4°C | [3] |

| Shipping Condition | Room Temperature | Room Temperature | [3] |

Experimental Protocols

The following sections detail the methodologies used to obtain the data presented in the Certificate of Analysis.

-

Objective: To confirm the chemical structure of 17α-Hydroxypregnenolone-d3.

-

Methodology:

-

Sample Preparation: A precisely weighed sample of the test article is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

-

Data Analysis: The chemical shifts, signal integrations, and coupling constants of the acquired spectra are compared against the expected values for the 17α-Hydroxypregnenolone-d3 structure. The absence of signals corresponding to the protons at the C21 position and the presence of characteristic steroid backbone signals confirm the identity and deuteration site. The overall spectral pattern must conform to the reference structure.[3]

-

-

Objective: To confirm the molecular weight and isotopic purity of the compound.

-

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like LC or GC.

-

Ionization: A soft ionization technique, such as electrospray ionization (ESI) or chemical ionization (CI), is employed to generate molecular ions with minimal fragmentation.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured.

-

Data Analysis: The resulting mass spectrum is analyzed to confirm the presence of the molecular ion corresponding to the deuterated compound (e.g., [M+H]⁺ or [M+Na]⁺). The isotopic distribution is examined to determine the percentage of d₃-labeled species and to quantify the levels of d₀, d₁, and d₂ isotopologues, thereby confirming the isotopic purity.[3]

-

-

Objective: To assess the purity of the compound by identifying the number of components.

-

Methodology:

-

Stationary Phase: Silica gel (SiO₂) plate.[3]

-

Mobile Phase: Dichloromethane : Methanol = 9 : 1.[3]

-

Sample Application: A solution of the sample is spotted onto the TLC plate.

-

Development: The plate is placed in a developing chamber containing the mobile phase.

-

Visualization: The plate is visualized using a combination of Amino-Methyl-Carbazole-Sulfonic acid (AMCS) and Potassium Permanganate (KMnO₄) stains.[3]

-

Analysis: The presence of a single spot with a specific retention factor (Rf) indicates the purity of the compound. For this specific analysis, a single spot was observed with an Rf value of 0.60.[3]

-

Quality Control Workflow

The following diagram illustrates the typical workflow for the quality control and certification of a batch of 17α-Hydroxypregnenolone-d3.

References

An In-depth Technical Guide to Isotope Dilution Mass Spectrometry Principles

For Researchers, Scientists, and Drug Development Professionals

Isotope Dilution Mass Spectrometry (IDMS) stands as a reference technique for quantitative analysis, renowned for its high precision and accuracy.[1] By combining the sensitivity and selectivity of mass spectrometry with the use of isotopically labeled internal standards, IDMS provides reliable quantification of a wide range of analytes. This guide delves into the core principles, experimental workflows, and applications of IDMS, particularly within the context of drug development and life sciences research.

Core Principles of Isotope Dilution Mass Spectrometry

The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched form of the analyte, known as a "spike" or "internal standard," to a sample containing an unknown quantity of the natural, or endogenous, analyte.[2][3] This isotopically labeled standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ²H).

After the spike is added and thoroughly mixed with the sample to ensure isotopic equilibrium, the mixture is analyzed by a mass spectrometer. The instrument measures the ratio of the signal intensity of the endogenous analyte to that of the isotopically labeled standard. Because the amount of the added standard is precisely known, this ratio can be used to calculate the exact amount of the endogenous analyte in the original sample.[4][5]

A key advantage of this method is that it does not require quantitative recovery of the analyte from the sample matrix.[2] Any sample loss during preparation and analysis will affect both the endogenous analyte and the isotopically labeled standard equally, thus preserving the accuracy of the measured ratio.

Logical Relationship of Isotope Dilution

References

- 1. Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. osti.gov [osti.gov]

- 3. Isotope dilution - Wikipedia [en.wikipedia.org]

- 4. repository.up.ac.za [repository.up.ac.za]

- 5. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]

Biological function of endogenous 17a-Hydroxypregnenolone

An In-depth Technical Guide on the Biological Function of Endogenous 17α-Hydroxypregnenolone

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Endogenous 17α-hydroxypregnenolone (17-OHPreg) is a C21 steroid hormone that holds a critical position in human steroidogenesis. Synthesized from pregnenolone (B344588), it serves as a pivotal intermediate in the biosynthesis of glucocorticoids, androgens, and estrogens. Beyond its well-established role as a prohormone, 17-OHPreg also functions as a neuroactive steroid, modulating neuronal activity within the central nervous system. This technical guide provides a comprehensive overview of the biological functions of 17-OHPreg, its synthesis, and its metabolic fate. It details its significance in clinical diagnostics, presents quantitative physiological data, outlines detailed experimental protocols for its quantification, and illustrates key biological and experimental pathways through diagrams.

Introduction

17α-hydroxypregnenolone (3β,17α-dihydroxypregn-5-en-20-one) is a pregnane (B1235032) steroid derived from the hydroxylation of pregnenolone at the C17α position.[1] This conversion is catalyzed by the mitochondrial cytochrome P450 enzyme 17α-hydroxylase (CYP17A1), which is predominantly expressed in the adrenal glands and gonads.[1] Its strategic position in the steroidogenic pathway makes it an essential precursor for a wide array of steroid hormones.[2] Furthermore, its activity in the central nervous system classifies it as a neurosteroid, where it contributes to the modulation of neuronal excitability and function.[1][3] The measurement of 17-OHPreg is a valuable tool in the diagnosis of various forms of congenital adrenal hyperplasia (CAH), a group of inherited disorders affecting adrenal steroid synthesis.[1][4]

Core Biological Functions

Role as a Prohormone in Steroidogenesis

The primary and most well-characterized function of 17-OHPreg is its role as an indispensable intermediate in the Δ⁵ pathway of steroid hormone biosynthesis.[1] A prohormone is a precursor to a hormone that has minimal hormonal effect by itself.[5] 17-OHPreg fits this description, acting as a branch point for the synthesis of both corticosteroids and sex steroids.

-

Pathway to Sex Steroids: 17-OHPreg is the direct substrate for the 17,20-lyase activity of the same CYP17A1 enzyme. This reaction cleaves the C17-20 bond to produce dehydroepiandrosterone (B1670201) (DHEA), a principal precursor for androgens and estrogens.[1][6] This step is crucial for the production of all sex hormones.

-

Pathway to Glucocorticoids: 17-OHPreg can be converted to 17α-hydroxyprogesterone (17-OHP) by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD).[1][7] 17-OHP is a key intermediate in the synthesis of cortisol, the primary glucocorticoid in humans.[8]

A deficiency in the enzymes that metabolize 17-OHPreg leads to specific clinical conditions. For instance, in 17α-hydroxylase deficiency, the production of 17-OHPreg is blocked, leading to impaired synthesis of both cortisol and sex steroids.[9][10] Conversely, in 3β-hydroxysteroid dehydrogenase deficiency, 17-OHPreg accumulates due to its impaired conversion to 17-OHP.[4]

Figure 1: Steroidogenesis pathway highlighting 17α-Hydroxypregnenolone.

Function as a Neuroactive Steroid

17-OHPreg is also classified as a neuroactive steroid, meaning it is synthesized in the nervous system or can cross the blood-brain barrier to influence neuronal function.[1][3] Neuroactive steroids can produce rapid, non-genomic effects by directly interacting with and modulating the function of membrane-bound neurotransmitter receptors.[8][11]

The precise mechanism of 17-OHPreg is an area of active research, but it is understood to contribute to the broader actions of neurosteroids, which include:

-

Modulation of GABA-A Receptors: Many neurosteroids are potent positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA.[11][12]

-

Modulation of NMDA Receptors: Some neurosteroids, particularly sulfated forms like pregnenolone sulfate (B86663) (PregS), can modulate NMDA receptors, which are critical for excitatory neurotransmission and synaptic plasticity.[13][14]

While some studies suggest that non-sulfated steroids like 17-OHPreg may be less efficacious than their sulfated counterparts, they are part of a complex interplay of endogenous modulators that regulate the balance between neuronal inhibition and excitation.[4] It is known to modulate locomotion and may play a role in learning, mood, and memory.[1][15]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. phoenixbiotech.net [phoenixbiotech.net]

- 4. Neuroactive Steroids: Receptor Interactions and Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Determination of 17alpha-hydroxypregnenolone sulfate and its application in diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A combined radioimmunoassay for the measurement of unconjugated and sulfoconjugated pregnenolone, 17 hydroxypregnenolone, dehydroepiandrosterone, and estrone applied to fetal and maternal ovine plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroactive steroids: their mechanism of action and their function in the stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medrxiv.org [medrxiv.org]

- 10. Calcium-engaged Mechanisms of Nongenomic Action of Neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Neurosteroids and GABAA Receptor Interactions: A Focus on Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pregnenolone sulfate induces NMDA receptor dependent release of dopamIne from synaptIc termInals in the striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of Neurosteroid Biosynthesis by Neurotransmitters and Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of 17α-Hydroxypregnenolone in Human Serum by LC-MS/MS

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 17α-hydroxypregnenolone in human serum. 17α-hydroxypregnenolone is a crucial intermediate in the steroidogenesis pathway, and its accurate measurement is vital for the diagnosis and monitoring of various endocrine disorders, including certain forms of congenital adrenal hyperplasia (CAH).[1][2][3] The method utilizes a simple protein precipitation extraction procedure followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The protocol detailed below provides the necessary steps for sample preparation, instrument setup, and data acquisition, making it suitable for clinical research and drug development professionals.

Introduction

17α-hydroxypregnenolone is a C21 steroid hormone produced from pregnenolone (B344588) by the enzyme 17α-hydroxylase. It is a key precursor in the biosynthesis of glucocorticoids, mineralocorticoids, and androgens. Deficiencies in the enzymes involved in its metabolism, such as 3β-hydroxysteroid dehydrogenase and 17,20-lyase, can lead to an accumulation of 17α-hydroxypregnenolone. Therefore, its quantification in biological matrices is a valuable tool for assessing adrenal and gonadal function.[2] While immunoassays have been traditionally used, LC-MS/MS offers superior specificity and sensitivity, minimizing cross-reactivity with other structurally similar steroids.[4][5] This application note presents a validated LC-MS/MS method for the reliable measurement of 17α-hydroxypregnenolone in human serum.

Steroidogenesis Pathway

Caption: Simplified steroidogenesis pathway highlighting the central role of 17α-Hydroxypregnenolone.

Experimental Protocol

Materials and Reagents

-

17α-Hydroxypregnenolone analytical standard

-

17α-Hydroxypregnenolone-d3 (or other suitable isotopic-labeled internal standard)

-

LC-MS/MS grade methanol, acetonitrile (B52724), and water

-

Formic acid

-

Human serum (blank and patient samples)

Sample Preparation

A protein precipitation method is employed for the extraction of 17α-hydroxypregnenolone from serum.

-

Aliquoting: To 100 µL of serum sample, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 17α-hydroxypregnenolone-d3).

-

Precipitation: Add 200 µL of cold acetonitrile to each tube.

-

Vortexing: Vortex the tubes for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 12,000 rpm for 5 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Liquid Chromatography (LC) Parameters

| Parameter | Value |

| Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.9 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | Start with 40% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |

Mass Spectrometry (MS) Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 450 °C |

| Gas Flow Rates | Optimized for the specific instrument |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 17α-Hydroxypregnenolone | 317.2 | 299.2 | 15 |

| 17α-Hydroxypregnenolone-d3 (IS) | 320.2 | 302.2 | 15 |

Note: MRM transitions and collision energies should be optimized for the specific instrument used.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the described LC-MS/MS method.

| Parameter | Result |

| Linear Range | 0.5 - 500 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[6] |

| Intra-assay Precision (%CV) | < 7.1%[3] |

| Inter-assay Precision (%CV) | < 11%[3] |

| Accuracy (% bias) | -10.7% to 10.5%[7] |

| Recovery | 86.4% - 115.0%[7] |

Experimental Workflow

Caption: Overview of the analytical workflow from sample receipt to final report generation.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and efficient means for the quantification of 17α-hydroxypregnenolone in human serum. The simple sample preparation, coupled with the high selectivity and sensitivity of tandem mass spectrometry, makes this protocol well-suited for high-throughput clinical research and diagnostic applications. The method demonstrates excellent accuracy, precision, and a wide linear dynamic range, ensuring high-quality data for the assessment of steroid metabolism.

References

- 1. 17-Hydroxypregnenolone | MLabs [mlabs.umich.edu]

- 2. specialtytesting.labcorp.com [specialtytesting.labcorp.com]

- 3. scispace.com [scispace.com]

- 4. The use of liquid chromatography-tandem mass spectrometry in newborn screening for congenital adrenal hyperplasia: improvements and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical determination of 17-hydroxyprogesterone in serum by LC-MS/MS: comparison to Coat-A-Count RIA method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous determination of 17alpha-hydroxypregnenolone and 17alpha-hydroxyprogesterone in dried blood spots from low birth weight infants using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Comprehensive Steroid Profiling using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Steroid hormones regulate a wide array of physiological processes, and their quantification is crucial for diagnosing and monitoring various endocrine disorders, in sports doping control, and in pharmaceutical research.[1][2] Gas chromatography-mass spectrometry (GC-MS) is a powerful and reliable analytical technique for comprehensive steroid profiling due to its high chromatographic resolution and sensitive detection capabilities.[1][3][4] This application note provides a detailed protocol for the analysis of a broad panel of steroid metabolites in biological matrices, such as urine and plasma. The methodology described herein involves sample extraction, enzymatic hydrolysis, chemical derivatization, and subsequent GC-MS analysis.

Key Features:

-

Comprehensive Coverage: The protocol is designed for the simultaneous analysis of a wide range of steroid metabolites, including androgens, estrogens, progestins, glucocorticoids, and mineralocorticoids.[3]

-

High Sensitivity and Specificity: The use of derivatization and selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) ensures high sensitivity and specificity for accurate quantification.[4][5]

-

Robust and Reproducible: The detailed step-by-step protocol and validated parameters contribute to the robustness and reproducibility of the results.[3]

Experimental Protocols

This section outlines the detailed methodologies for steroid profiling, from sample collection to data acquisition.

1. Sample Preparation

Proper sample preparation is critical to remove interferences and isolate the steroids of interest. The following protocol is a general guideline and may require optimization based on the specific biological matrix and target analytes.

1.1. Materials and Reagents

-

Biological sample (e.g., 2 mL of urine or 1 mL of plasma)

-

Internal standards (e.g., deuterated steroid analogs)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)[4]

-

Methanol (B129727), HPLC grade

-

Deionized water

-

Acetate (B1210297) buffer (e.g., 0.2 M, pH 4.6)[3]

-

β-Glucuronidase/sulfatase enzyme solution (e.g., from Helix pomatia)[3]

-

Sodium hydroxide (B78521) (NaOH) solution

-

Hydrochloric acid (HCl) solution

-

Organic solvents for elution (e.g., ethyl acetate, hexane)

1.2. Protocol for Urine Samples

-

Internal Standard Spiking: Add an appropriate amount of internal standard solution to the urine sample.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by deionized water.

-

Load the urine sample onto the cartridge.

-

Wash the cartridge with deionized water to remove salts and polar impurities.

-

Elute the steroids with an appropriate organic solvent (e.g., methanol or ethyl acetate).

-

-

Enzymatic Hydrolysis:

-

Extraction of Free Steroids:

-

Adjust the pH of the solution as needed.

-

Perform a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., diethyl ether or a mixture of ethyl acetate and hexane).

-

Collect the organic layer containing the free steroids.

-

-

Final Evaporation: Evaporate the organic extract to complete dryness.

1.3. Protocol for Plasma/Serum Samples

-

Internal Standard Spiking: Add the internal standard solution to the plasma or serum sample.

-

Deproteination: Precipitate proteins by adding a solvent like acetonitrile (B52724) or methanol. Centrifuge to separate the supernatant.

-

Solid-Phase Extraction (SPE): A two-step SPE clean-up can be employed for fractionation and elimination of interfering lipids.[6]

-

Condition and load the sample onto a C18 SPE cartridge.[4]

-

Wash and elute the steroids as described for urine samples.

-

-

Hydrolysis and Extraction: Proceed with enzymatic hydrolysis and subsequent liquid-liquid extraction as outlined for urine samples.

2. Derivatization

Derivatization is a crucial step in GC-MS analysis of steroids to increase their volatility and thermal stability.[7][8][9] Silylation is the most common technique.[9][10]

2.1. Materials and Reagents

-

Dried steroid extract

-

Pyridine (B92270), anhydrous

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[10]

-

Trimethylchlorosilane (TMCS) or Trimethyliodosilane (TMIS) as a catalyst[11]

-

Heating block or oven

2.2. Protocol for Silylation

-

Reagent Addition: To the dried steroid extract, add 50 µL of pyridine and 100 µL of MSTFA (often with a small percentage of a catalyst like TMCS or TMIS).[12]

-

Incubation: Tightly cap the vial and heat at 60-80°C for 30-60 minutes to ensure complete derivatization.[10][12][13]

-

Cooling: Allow the vial to cool to room temperature before injection into the GC-MS system.

Alternatively, microwave-assisted derivatization (MAD) can be employed to significantly reduce the reaction time to as little as one minute.[4][13]

3. GC-MS Analysis

The derivatized sample is now ready for analysis. The following are typical GC-MS parameters that may need to be optimized for specific applications.

3.1. Instrumentation

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with a 7000C triple quadrupole MS).[4]

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[12]

3.2. GC Parameters

| Parameter | Value |

| Injector Temperature | 280-285°C[3][4] |

| Injection Mode | Splitless (2 µL injection volume)[3][4] |

| Carrier Gas | Helium at a constant flow rate (e.g., 0.8-1.2 mL/min)[4] |

| Oven Temperature Program | Initial temp 150°C, ramp to 230°C at 20°C/min, hold for 2 min, ramp to 250°C at 2°C/min, hold for 2 min, ramp to 310°C at 30°C/min, hold for 2 min.[4] |

3.3. MS Parameters

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) at 70 eV[4] |

| Ion Source Temperature | 230°C[4] |

| Quadrupole Temperature | 150°C[4] |

| Acquisition Mode | Full Scan (m/z 50-700) for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.[3][4] |

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison. The following tables provide examples of reported limits of quantification (LOQ) for various steroids in biological fluids.

Table 1: Limits of Quantification (LOQ) for Steroids in Human Plasma

| Steroid | LOQ (ng/mL) |

| Pregnenolone | 0.36 - 0.43[6] |

| Progesterone | 0.36 - 0.43[6] |

| Dehydroepiandrosterone (DHEA) | 0.20 - 0.36[6] |

| Androstenedione | 0.20 - 0.36[6] |

| Testosterone | 0.20 - 0.36[6] |

| Dihydrotestosterone (DHT) | 0.20 - 0.36[6] |

| Estrone | 0.08 - 0.16[6] |

| 17α-Estradiol | 0.08 - 0.16[6] |

| 17β-Estradiol | 0.08 - 0.16[6] |

| Various Steroids | < 1.125[4] |

Table 2: Limits of Quantification (LOQ) for Steroids in Human Urine

| Steroid | LOQ (ng/mL) |

| Testosterone | 2.5 - 5.0[10][14] |

| Estrone | 2.5 - 5.0[10][14] |

| Dihydrotestosterone (DHT) | 2.5 - 5.0[10][14] |

| Estriol | 2.5 - 5.0[10][14] |

| Estradiol | 2.5 - 5.0[10][14] |

| Progesterone | 2.5 - 5.0[10][14] |

Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for GC-MS based steroid profiling.

Steroid Biosynthesis Signaling Pathway (Simplified)

Caption: Simplified overview of the steroid biosynthesis pathway.

References

- 1. Bringing GC-MS profiling of steroids into clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism [mdpi.com]

- 4. Profiling of Steroid Metabolic Pathways in Human Plasma by GC-MS/MS Combined with Microwave-Assisted Derivatization for Diagnosis of Gastric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Determination of steroid hormones in blood by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. | Semantic Scholar [semanticscholar.org]

- 8. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. fda.gov [fda.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 17α-Hydroxypregnenolone Analysis in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of 17α-Hydroxypregnenolone in human plasma for quantitative analysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols are designed to guide researchers in selecting and implementing a robust and reliable method for the accurate measurement of this key steroid intermediate.

Introduction

17α-Hydroxypregnenolone (17-OHPreg) is a crucial endogenous steroid hormone, serving as a key metabolic intermediate in the biosynthesis of glucocorticoids, mineralocorticoids, and sex steroids.[1][2] Accurate measurement of 17-OHPreg in human plasma is vital for the diagnosis and management of various endocrine disorders, including congenital adrenal hyperplasia (CAH), and for research in steroidogenesis.[3][4][5] While immunoassays have been traditionally used, they can suffer from cross-reactivity with other structurally similar steroids, leading to inaccurate results.[6][7][8] Consequently, LC-MS/MS has emerged as the gold standard for its high specificity and sensitivity in steroid analysis.[8][9][10]

Robust sample preparation is a critical prerequisite for successful LC-MS/MS analysis, aiming to remove interfering substances like proteins and phospholipids (B1166683) from the plasma matrix, thereby reducing matrix effects and enhancing analytical sensitivity.[11] This document outlines three common sample preparation techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).

Steroidogenesis Pathway

The following diagram illustrates the central role of 17α-Hydroxypregnenolone in the steroid biosynthesis pathway.

Quantitative Data Summary

The following tables summarize typical validation parameters for the analysis of 17α-Hydroxypregnenolone in human plasma using different sample preparation methods followed by LC-MS/MS.

Table 1: Recovery and Matrix Effect

| Preparation Method | Analyte | Recovery (%) | Matrix Effect (%) | Reference |

| Liquid-Liquid Extraction | 17 Steroids (including 17-OHPreg) | 91.7 - 109.8 | Not explicitly stated | [12] |

| Solid-Phase Extraction | 17-OH Progesterone | 83.1 - 101.5 | Not explicitly stated | [7] |

| Supported Liquid Extraction | 12 Steroids (including 17-OHPreg) | 73.5 - 111.9 | Not explicitly stated | [13] |

Table 2: Linearity and Sensitivity

| Preparation Method | Analyte | Linearity (r²) | Lower Limit of Quantification (LLOQ) | Reference |

| Liquid-Liquid Extraction | 17-OHPreg | > 0.998 | 1.5 ng/mL | [12] |

| Solid-Phase Extraction | 17-OH Progesterone | 0.9994 | 10.0 ng/mL | [7] |

| Supported Liquid Extraction | 12 Steroids (including 17-OHPreg) | Not explicitly stated | 0.025–0.500 ng/mL | [13] |

Table 3: Precision

| Preparation Method | Analyte | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Reference |

| Gas Chromatography-Mass Spectrometry | 17-OHPreg | 8.3 | 5.6 | [3] |

| LC-MS/MS | 17-OH Progesterone | ≤ 11.9 | ≤ 11.9 | [7] |

| LC-MS/MS | 17-OH Progesterone | 7.4 (at 7 nmol/L) | 10.0 (at 7 nmol/L) | [6] |

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for the simultaneous quantitation of 17 endogenous adrenal corticosteroid hormones in human plasma.[12]

Objective: To extract 17α-Hydroxypregnenolone from human plasma using an organic solvent, separating it from proteins and other polar interferences.

Materials:

-

Human plasma samples

-